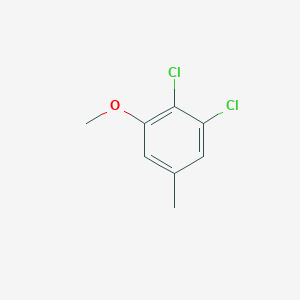

2,3-Dichloro-5-methylanisole

説明

特性

IUPAC Name |

1,2-dichloro-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUMBKUGSZTBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme

- Starting Material: 2,3-Dichlorofluorobenzene

- Reagent: Sodium methylate (methanolic solution)

- Solvent: Methanol

- Temperature: 20–80 °C

- Reaction Time: 2–24 hours

- Molar Ratio: Sodium methylate to 2,3-dichlorofluorobenzene = 1–4:1

Procedure

- In a mechanically stirred and reflux-equipped round-bottom flask, 2,3-dichlorofluorobenzene is added.

- Sodium methylate in methanol is introduced gradually under controlled temperature (20–80 °C).

- The mixture is stirred for 2 to 24 hours to ensure complete nucleophilic aromatic substitution of fluorine by methoxy group.

- After reaction completion, the mixture is cooled, filtered to remove impurities.

- Methanol is recovered by vacuum distillation.

- Water is added to the filtrate to precipitate the product.

- The precipitated white crystals are filtered and dried to yield 2,3-dichloroanisole.

Yield and Purity

- The method achieves high yields (typically above 85–90%) of 2,3-dichloroanisole.

- The product purity is suitable for further methylation or direct use depending on application.

Advantages

- Environmentally friendly with methanol recovery.

- Mild reaction conditions.

- High selectivity and minimal by-products.

| Parameter | Details |

|---|---|

| Starting Material | 2,3-Dichlorofluorobenzene |

| Reagent | Sodium methylate in methanol |

| Temperature Range | 20–80 °C |

| Reaction Time | 2–24 hours |

| Molar Ratio (NaOMe:Substrate) | 1–4:1 |

| Yield | >85% |

| Product Form | White crystalline solid |

Subsequent Methylation to this compound

After obtaining 2,3-dichloroanisole, selective methylation at the 5-position (para to the methoxy group) is required to produce this compound. This step typically involves:

- Electrophilic aromatic substitution (EAS) using methylating agents such as methyl iodide or dimethyl sulfate under Lewis acid catalysis (e.g., aluminum chloride).

- Alternatively, Friedel-Crafts alkylation can be employed using methyl chloride and a catalyst.

The methylation conditions must be carefully controlled to avoid poly-substitution or demethylation.

Alternative Routes and Considerations

While the nucleophilic substitution method is dominant, other methods such as:

- Direct chlorination of 5-methylanisole at the 2,3-positions using chlorine gas or chlorinating agents under controlled conditions.

- Multi-step synthesis starting from chlorinated phenols or anisole derivatives.

These methods generally suffer from lower selectivity, harsher conditions, or lower yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,3-Dichlorofluorobenzene | Sodium methylate in methanol, 20–80 °C, 2-24 h | >85 | High yield, green chemistry, selective |

| Electrophilic methylation | 2,3-Dichloroanisole | Methyl iodide/dimethyl sulfate, Lewis acid | Variable | Requires careful control for selectivity |

| Direct chlorination + methylation | 5-Methylanisole | Chlorine gas, catalysts | Moderate | Less selective, harsher conditions |

Research Findings and Industrial Relevance

- The nucleophilic substitution method aligns with green chemistry principles by enabling methanol recovery and minimizing waste.

- The reaction is scalable, suitable for industrial production due to mild conditions and high yields.

- Patented processes emphasize the importance of controlling molar ratios and reaction temperatures to optimize yield and purity.

- The method is preferred over multi-step chlorination routes that generate more waste and require harsher reagents.

化学反応の分析

Types of Reactions: 2,3-Dichloro-5-methylanisole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3-dihydroxy-5-methylanisole.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to 2,3-dichloro-5-methylphenol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous solution.

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 2,3-dihydroxy-5-methylanisole.

Oxidation: 2,3-dichloro-5-methylbenzoic acid.

Reduction: 2,3-dichloro-5-methylphenol.

科学的研究の応用

2,3-Dichloro-5-methylanisole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism by which 2,3-Dichloro-5-methylanisole exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to disruption of microbial cell walls or inhibition of enzyme activity. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dichloro-5-methylanisole (hypothetical structure inferred from nomenclature) with analogous compounds listed in Biopharmacule Speciality Chemicals’ catalog . Key differences in substituents, aromatic systems, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Aromatic System Influence :

- Benzene derivatives (e.g., 2,3-dichloroanisole) exhibit greater stability and slower reaction kinetics compared to pyridine analogs (e.g., 2,3-Dichloro-5-picoline), which are more reactive due to the electron-withdrawing nitrogen atom .

- Nitro groups (e.g., in 2,3-Dichloro-5-nitropyridine) drastically increase electrophilicity, enabling use in explosives or herbicides .

Substituent Effects: Methoxy (-OCH₃): Enhances solubility in polar solvents (e.g., 2,3-dichloroanisole vs. non-ether analogs). Nitro (-NO₂) and Cyano (-CN): These electron-withdrawing groups polarize the aromatic ring, accelerating reactions like nucleophilic aromatic substitution .

Applications :

- Pyridine-based compounds (e.g., 2,3-Dichloro-5-picoline) are preferred in catalysis and ligand synthesis.

- Benzene derivatives with nitriles (e.g., 2,3-Dichloro-6-nitrobenzonitrile) are utilized in polymer chemistry due to their polarity .

生物活性

2,3-Dichloro-5-methylanisole (DCM) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₈Cl₂O

- Molecular Weight : 191.06 g/mol

- Structure : DCM is a derivative of anisole, featuring two chlorine atoms and a methyl group on the benzene ring. This unique arrangement influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DCM can be attributed to several mechanisms:

- Antimicrobial Activity : DCM has been shown to disrupt microbial cell walls, which may inhibit the growth of various pathogens. This property makes it a candidate for use in antimicrobial formulations.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism, thereby reducing their viability.

Antimicrobial Studies

Recent studies have focused on the antimicrobial properties of DCM. In vitro tests have demonstrated effectiveness against a range of bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Candida albicans | 18 |

These results indicate that DCM could be utilized as a potential antimicrobial agent in various applications.

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, DCM has been evaluated for cytotoxic effects on cancer cell lines. A study reported the following IC₅₀ values:

These findings suggest that DCM may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A laboratory study assessed the effectiveness of DCM against antibiotic-resistant strains of bacteria. The results indicated that DCM retained significant antibacterial activity, suggesting its potential use in combating resistant infections. -

Case Study on Cytotoxicity :

Research involving human cancer cell lines demonstrated that treatment with DCM led to increased apoptosis markers, including caspase activation and DNA fragmentation. This supports the hypothesis that DCM may serve as a lead compound in cancer therapy development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。